

Application Notes: Immunoassay for Measuring Serum Folic Acid Concentrations

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Compound of Interest

Compound Name: *Folic Acid*

Cat. No.: *B038674*

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Introduction

Folic acid, a member of the B vitamin group, is crucial for numerous metabolic processes, including the synthesis of nucleic acids (DNA and RNA) and the metabolism of amino acids.[1] Its deficiency is linked to serious health issues such as megaloblastic anemia and neural tube defects in newborns.[2][3] Consequently, the accurate measurement of serum **folic acid** is vital for diagnosing deficiencies and monitoring the effectiveness of supplementation. Immunoassays are a common, rapid, and sensitive method for quantifying serum folate levels. [4][5]

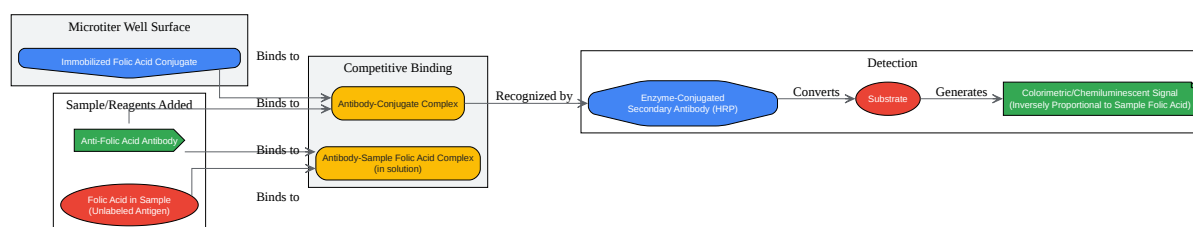
Assay Principle

The most frequently used immunoassay for **folic acid** is the competitive enzyme-linked immunosorbent assay (ELISA) or competitive chemiluminescent immunoassay (CLIA).[1][6][7] This method is based on the competition between the **folic acid** in the sample (unlabeled antigen) and a known amount of labeled **folic acid** (e.g., conjugated to an enzyme like horseradish peroxidase or a chemiluminescent molecule) for a limited number of binding sites on a specific anti-**folic acid** antibody.[8][9]

In a typical competitive ELISA setup, the wells of a microtiter plate are coated with a **folic acid** conjugate.[1][8] When the serum sample, standards, and a primary antibody against **folic acid** are added to the wells, the free **folic acid** from the sample and the immobilized **folic acid** conjugate compete to bind to the antibody.[8] After an incubation period, unbound materials are washed away. A secondary antibody conjugated to an enzyme (like HRP) that recognizes the

primary antibody is then added. Following another incubation and wash step, a substrate is introduced. The enzyme converts the substrate into a colored or chemiluminescent product. The intensity of the signal is inversely proportional to the concentration of **folic acid** in the sample.[8] A standard curve is generated using known concentrations of **folic acid**, from which the concentration in the unknown samples can be determined.[1][10]

Competitive Immunoassay Principle



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Caption: Competitive binding of sample **folic acid** and immobilized conjugate for a limited antibody.

Quantitative Data Summary

The performance characteristics of commercially available **folic acid** immunoassay kits can vary. Below is a summary of typical quantitative data for these assays.

Parameter	Typical Value	Source
Assay Principle	Competitive ELISA, Chemiluminescent Immunoassay (CLIA)	[1][6][7][8]
Sample Type	Serum, Plasma	[1][2][11]
Assay Range	0.56 - 24 ng/mL	[7]
1.56 - 100 ng/mL	[10]	
2.0 - 20.0 ng/mL	[4]	
4 - 400 ng/mL	[8]	
Sensitivity	24 pg/mL	[1]
0.94 ng/mL	[10]	
2 ng/mL	[8]	
Intra-assay Precision (CV%)	< 10%	[10]
≤ 8.7%	[5]	
Inter-assay Precision (CV%)	< 10%	[10]
≤ 12.5%	[5]	
Time to Result	~2.5 hours	[10]
2.5 - 4 hours	[8]	

Experimental Protocols

A. Specimen Collection and Handling

Proper sample collection and handling are critical for accurate results.

- Sample Type: Serum is the preferred specimen.[12] Plasma collected with heparin or citrate is also acceptable for some kits.[1] Do not use EDTA plasma for folate determination.[11]

- Fasting: Samples should be collected from patients who have been fasting for at least 8-12 hours to avoid falsely elevated levels from recent folate-rich meals.
- Collection: Collect venous blood into a serum separator tube or a plain red-top tube.[11][12]
- Clotting and Centrifugation: Allow the blood to clot at room temperature for 30 minutes.[1] Centrifuge at approximately 2500 x g for 10-20 minutes.[1][12]
- Aliquoting: Carefully transfer the serum supernatant into a clean, labeled tube, avoiding the buffy coat.[1]
- Hemolysis: Hemolyzed samples are unacceptable as they can give falsely elevated folate results due to the high concentration of folate in red blood cells.[12][13]
- Light Protection: Protect specimens from light as light exposure can accelerate the degradation of folate.[13]
- Storage: If not assayed immediately, store serum samples at -20°C or colder.[1]

B. General Competitive ELISA Protocol

This protocol is a generalized procedure based on common commercial kits.[1][8][10] Refer to the specific manufacturer's instructions for detailed procedures.

Materials:

- **Folic Acid** Coated Microtiter Plate (96-well)
- **Folic Acid** Standards (e.g., 0, 4, 10, 40, 100, 400 ng/mL)[8]
- Patient Serum Samples
- Anti-**Folic Acid** Antibody
- Enzyme-Conjugated Secondary Antibody (e.g., HRP-conjugate)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)

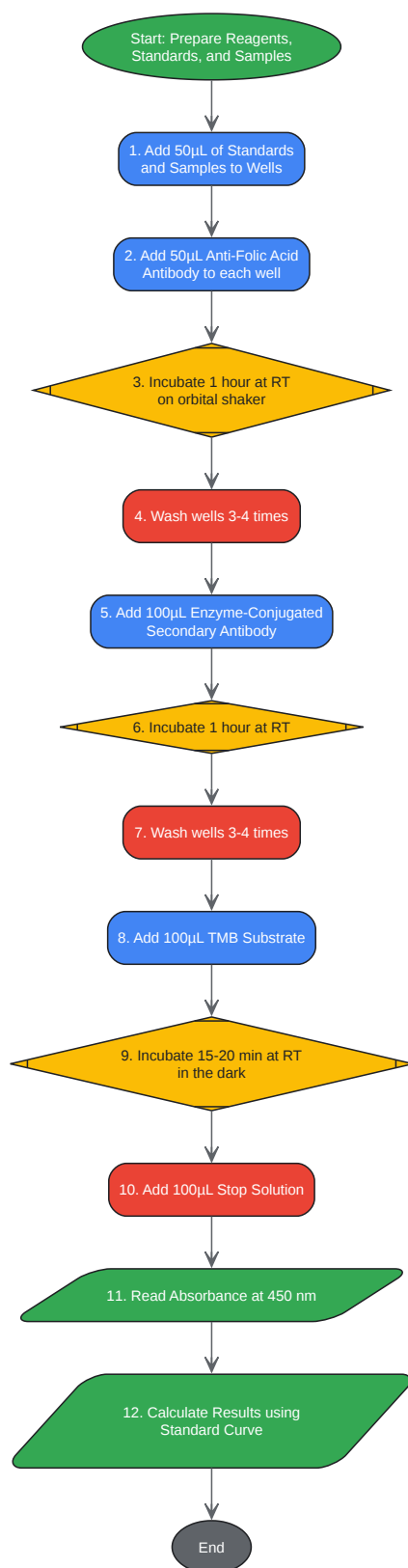
- Substrate Solution (e.g., TMB)
- Stop Solution (e.g., 1M H₂SO₄)
- Assay Diluent
- Microplate reader capable of measuring absorbance at 450 nm
- Orbital shaker

Procedure:

- Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Allow all reagents to reach room temperature before use.
- Sample/Standard Addition: Add 50 µL of each standard and unknown serum sample into the appropriate wells of the **follic acid** conjugate-coated microplate.^[1] It is recommended to run all standards and samples in duplicate.
- Primary Antibody Incubation: Add 50 µL of the diluted anti-**follic acid** antibody to each well.^[1] Incubate for 1 hour at room temperature on an orbital shaker.^{[1][8]} During this incubation, the **follic acid** from the sample and the **follic acid** coated on the plate will compete for binding to the antibody.
- Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer. Ensure complete removal of liquid at each step.
- Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.^[8]
- Second Washing: Repeat the washing step as described in step 4.
- Substrate Incubation: Add 100 µL of the TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark.^[8] A blue color will develop.
- Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.^[8]

- Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[\[8\]](#)
- Calculation of Results:
 - Average the duplicate readings for each standard and sample.
 - Create a standard curve by plotting the mean absorbance for each standard on the y-axis against its concentration on the x-axis (a semi-log or log-log plot is often used).
 - Determine the concentration of **folic acid** in the samples by interpolating their mean absorbance values from the standard curve. Remember that the absorbance is inversely proportional to the **folic acid** concentration.[\[8\]](#)

Experimental Workflow for **Folic Acid** ELISA



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Caption: Step-by-step workflow for the competitive ELISA of serum **folic acid**.

Limitations and Considerations

- **Interference:** Certain substances can interfere with the assay. For example, chemotherapeutic agents like methotrexate have structures similar to folate and can cross-react.[13] High concentrations of biotin may also interfere with some assays.[12]
- **Antibody Interference:** The presence of human anti-mouse antibodies (HAMA) in patient samples can lead to falsely elevated or depressed results in assays that use mouse monoclonal antibodies.[13] Similarly, heterophilic antibodies can interfere with immunoassays.[13]
- **Sample Quality:** As mentioned, hemolysis must be avoided.[12][13] Samples from patients with renal impairment may show falsely depressed folate values.[13]
- **Diagnostic Context:** Results should always be interpreted in conjunction with the patient's clinical history, physical examination, and other diagnostic tests, such as red blood cell folate and vitamin B12 levels.[2][12]

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